Nonoxinol

Catalog No.
S1531557
CAS No.
127087-87-0
M.F
C17H28O2
M. Wt
264.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nonoxinol

CAS Number

127087-87-0

Product Name

Nonoxinol

IUPAC Name

2-(4-nonylphenoxy)ethanol

Molecular Formula

C17H28O2

Molecular Weight

264.4 g/mol

InChI

InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)19-15-14-18/h10-13,18H,2-9,14-15H2,1H3

InChI Key

KUXGUCNZFCVULO-UHFFFAOYSA-N

SMILES

CCCCCCCCCC1=CC=C(C=C1)OCCO

Solubility

Solubility in water: >1,000 mg/L /Poly (degree of polymerization=10) oxyethylene para-nonylphenyl/
Lower adducts (n<6): soluble in oil; higher adducts: soluble in wate

Synonyms

marlophen 89, nonylphenol ethoxyacetic acid, nonylphenol ethoxylate, nonylphenolethoxylate, nonylphenolpolyglycol ether, teric N, terics

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OCCO

Spermicidal Action of Nonoxynol-9

Nonoxynol-9 (N-9) is a chemical compound used in various spermicidal products as a topical contraceptive method. Its primary function in these applications lies in its ability to immobilize and disrupt the sperm cell membrane, preventing sperm from reaching and fertilizing the egg. Studies have shown N-9's effectiveness in achieving this spermicidal action, as demonstrated by in vitro (laboratory) experiments .

Potential Impact on the Vaginal Microbiome

Research suggests that N-9 use might have an impact on the vaginal microbiome, the delicate balance of microorganisms naturally present in the vagina. While some studies haven't observed significant disruptions , others have shown a potential dose-dependent association between N-9 use and an increased prevalence of specific bacteria, including those associated with bacterial vaginosis . Further research is needed to fully understand the long-term implications of N-9 use on the vaginal microbiome.

  • Compound and Origin: Nonoxynol-9 is an organic compound synthesized for various industrial applications.
  • Significance in Scientific Research: Nonoxynol-9 has research applications in various fields, including its spermicidal properties for contraception studies.

Molecular Structure Analysis

  • Nonoxynol-9 is a complex molecule with a polar head group and a nonpolar tail. The polar head group attracts water (hydrophilic), while the tail repels water (hydrophobic). This structure is essential for its surfactant properties.

Chemical Reactions Analysis

  • Micelle Formation: In aqueous solutions, Nonoxynol-9 molecules arrange themselves into micelles, with the polar heads facing the water and the nonpolar tails clustered together. This structure is crucial for its spermicidal activity.

Physical And Chemical Properties Analysis

  • Melting Point: 43-49 °C.
  • Boiling Point: Decomposes before boiling.
  • Solubility: Soluble in water, alcohol, and acetone.

Mechanism of Action (Spermicidal Activity)

  • Nonoxynol-9 disrupts the sperm cell membrane, affecting its motility and function, thereby preventing fertilization. The exact mechanism is still being investigated but likely involves the interaction of Nonoxynol-9 micelles with the sperm membrane lipids.
  • Irritation: Nonoxynol-9 can cause vaginal and penile irritation, especially with frequent use.
  • STD Risk: Studies suggest a possible increased risk of acquiring sexually transmitted infections (STIs) with frequent and long-term use [].

Color/Form

Lower adducts (n<15) yellow to almost colorless liquid; higher adducts (n>20) pale yellow to off-white pastes or waxes

XLogP3

5.5

LogP

log Kow = 4.48 (estimated physical properties based upon 5 ethoxylates)

GHS Hazard Statements

Aggregated GHS information provided by 2100 companies from 35 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 100 of 2100 companies. For more detailed information, please visit ECHA C&L website;
Of the 34 notification(s) provided by 2000 of 2100 companies with hazard statement code(s):;
H302 (41.9%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (70.95%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (49.95%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (47.45%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (11.55%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H411 (65.65%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Surface-Active Agents

Vapor Pressure

6.69X10-13 mm Hg at 25 °C (estimated physical properties based upon 5 ethoxylates)

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

127087-87-0
104-35-8
26027-38-3

Wikipedia

2-(4-Nonylphenoxy) ethanol

Methods of Manufacturing

Nonionic surfactant mixtures prepared by reacting nonylphenol with ethylene oxide

General Manufacturing Information

Poly(oxy-1,2-ethanediyl), .alpha.-(4-nonylphenyl)-.omega.-hydroxy-, branched: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Stability Shelf Life

Highly stable compounds.

Dates

Modify: 2023-08-15

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